molecular formula C10H12NNaO3 B1407782 Sodium 2-(3-methoxypyridin-2-yl)butanoate CAS No. 1803588-08-0

Sodium 2-(3-methoxypyridin-2-yl)butanoate

Cat. No. B1407782
CAS RN: 1803588-08-0
M. Wt: 217.2 g/mol
InChI Key: QFMTUCCMWSXGHG-UHFFFAOYSA-M
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Description

Sodium 2-(3-methoxypyridin-2-yl)butanoate, commonly referred to as MOB, is a small organic compound with a molecular weight of 212.2 g/mol. It is a white, crystalline solid that is insoluble in water and has a melting point of 90-92 °C. MOB has a wide range of applications in the scientific and industrial fields, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Pyrimidine Derivatives

Sodium 2-(3-methoxypyridin-2-yl)butanoate serves as a precursor in the synthesis of novel pyrimidine derivatives. These compounds are designed and synthesized for their potential biological activities, particularly in the realm of medicinal chemistry . Pyrimidine derivatives are known for a wide range of pharmacological activities and are considered privileged structures in drug discovery.

Anti-Fibrotic Drug Development

This compound has been utilized in the study of anti-fibrosis activity. Researchers have evaluated its derivatives against immortalized rat hepatic stellate cells (HSC-T6) to identify compounds with better anti-fibrotic activities than existing drugs . This application is crucial in the development of new therapeutic agents for treating fibrotic diseases.

Collagen Synthesis Inhibition

In the context of anti-fibrosis, certain derivatives of Sodium 2-(3-methoxypyridin-2-yl)butanoate have shown effectiveness in inhibiting the expression of collagen in vitro. This is measured by assays such as Picro-Sirius red staining and hydroxyproline assay, which are indicative of the compound’s potential to modulate collagen synthesis .

Analytical Chemistry: Chromatography and Spectroscopy

The compound is used in analytical chemistry, where its derivatives are subjected to various chromatographic and spectroscopic techniques like NMR, HPLC, LC-MS, and UPLC. These methods are essential for determining the purity, structure, and concentration of the compounds in research settings .

Chemical Biology: Heterocyclic Compound Libraries

Sodium 2-(3-methoxypyridin-2-yl)butanoate is instrumental in constructing libraries of heterocyclic compounds with potential biological activities. This is a significant component of chemical biology, where diverse biological and pharmaceutical activities are explored through structural variations of heterocyclic compounds .

Pharmacological Research: Activity Profiling

The compound’s derivatives are used in pharmacological research to profile various biological activities. This includes antimicrobial, antiviral, antitumor, and antifibrotic properties, providing a broad spectrum of potential therapeutic applications .

Drug Discovery: Privileged Structure Design

In drug discovery, Sodium 2-(3-methoxypyridin-2-yl)butanoate-related structures are employed in the design of privileged structures. These are molecular frameworks with a high frequency of occurrence in drugs, which exhibit specific and potent pharmacological effects .

properties

IUPAC Name

sodium;2-(3-methoxypyridin-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.Na/c1-3-7(10(12)13)9-8(14-2)5-4-6-11-9;/h4-7H,3H2,1-2H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMTUCCMWSXGHG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(3-methoxypyridin-2-yl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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